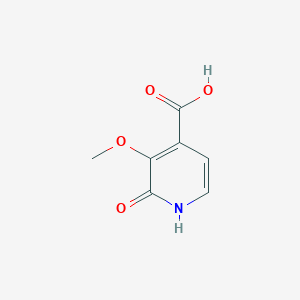

2-Hydroxy-3-methoxypyridine-4-carboxylic acid

Description

2-Hydroxy-3-methoxypyridine-4-carboxylic acid is a pyridine derivative featuring hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) groups at positions 2, 3, and 4, respectively. Its molecular formula is C₇H₇NO₅, with a calculated molecular weight of 185.14 g/mol. The compound’s structure combines electron-withdrawing (carboxylic acid) and electron-donating (methoxy) substituents, which influence its physicochemical properties, such as solubility, acidity, and reactivity.

Properties

IUPAC Name |

3-methoxy-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-5-4(7(10)11)2-3-8-6(5)9/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPECYWGRSDUDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CNC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxypyridine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis often begins with pyridine derivatives as starting materials.

Functionalization: The pyridine ring is functionalized by introducing hydroxyl and methoxy groups at the appropriate positions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methoxypyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridines.

Scientific Research Applications

2-Hydroxy-3-methoxypyridine-4-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Hydroxy-3-methoxypyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can modulate the electronic properties of the compound, affecting its reactivity.

Comparison with Similar Compounds

Substituent Effects on Acidity

- The carboxylic acid group’s acidity is influenced by adjacent substituents. For example, 2-hydroxy-3-methoxypyridine-4-carboxylic acid likely exhibits stronger acidity than 2-methoxy-3-pyridinecarboxylic acid due to the electron-withdrawing hydroxyl group at position 2 .

- In 4-pyridoxic acid , the para-carboxylic acid (position 4) benefits from resonance stabilization, enhancing its acidity compared to ortho-substituted analogs .

Solubility and Reactivity

- The hydroxyl and methoxy groups in the user’s compound improve solubility in polar solvents like water or ethanol. In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid’s chloro and methyl groups increase lipophilicity, making it more suitable for nonpolar environments .

- Chloro-substituted compounds (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid ) are reactive in nucleophilic substitutions, whereas methoxy groups (e.g., 2-methoxy-3-pyridinecarboxylic acid ) are generally inert under mild conditions .

Economic and Practical Considerations

- 2-Methoxy-3-pyridinecarboxylic acid is commercially available at >95% purity, with pricing tiers (e.g., 1 g = ¥18,000; 25 g = ¥10,000), indicating cost-effectiveness for bulk research applications .

Biological Activity

2-Hydroxy-3-methoxypyridine-4-carboxylic acid, also referred to as 4-carboxy-2-hydroxy-3-methoxypyridine, is a pyridine derivative notable for its diverse biological activities. This compound has gained attention in pharmaceutical and agricultural research due to its potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-hydroxy-3-methoxypyridine-4-carboxylic acid is . Its structure includes a hydroxyl group at the 2-position, a methoxy group at the 3-position, and a carboxylic acid group at the 4-position. This unique arrangement of functional groups contributes to its biological activity and reactivity.

The biological activity of 2-hydroxy-3-methoxypyridine-4-carboxylic acid is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Modulation : The compound may modulate enzyme activity through binding interactions that alter the enzyme's conformation or activity. For instance, studies suggest that it can influence metabolic pathways by interacting with specific enzymes, potentially leading to therapeutic effects in metabolic disorders .

- Receptor Interaction : It has been shown to bind to certain receptors, which can trigger downstream signaling pathways involved in various physiological responses .

Biological Activities

Research indicates that 2-hydroxy-3-methoxypyridine-4-carboxylic acid exhibits several key biological activities:

- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, making it relevant for developing new antibacterial agents .

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .

- Anticancer Potential : Some investigations have indicated cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological effects of 2-hydroxy-3-methoxypyridine-4-carboxylic acid:

- Antimicrobial Testing : In a study assessing various pyridine derivatives, 2-hydroxy-3-methoxypyridine-4-carboxylic acid was found to inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its efficacy compared to standard antibiotics .

- Cytotoxicity Assays : Research involving cancer cell lines such as FaDu hypopharyngeal tumor cells revealed that this compound induced apoptosis at certain concentrations. The cytotoxicity was compared to established chemotherapeutic agents, highlighting its potential as a novel anticancer drug .

- Inflammation Models : In vivo studies using animal models of inflammation demonstrated that treatment with this compound resulted in reduced markers of inflammation, supporting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-hydroxy-3-methoxypyridine-4-carboxylic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Hydroxyquinoline | Hydroxy group at the 3-position | Known for its role in various biological processes |

| 4-Hydroxybenzoic Acid | Hydroxyl group at the para position | Used extensively as a preservative |

| 2-Hydroxybenzoic Acid | Hydroxyl group at the ortho position | Notable for its anti-inflammatory properties |

| 5-Methoxyindole | Methoxy group attached to an indole structure | Exhibits psychoactive properties |

The distinct combination of functional groups in 2-hydroxy-3-methoxypyridine-4-carboxylic acid contributes to its unique biological activities compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.